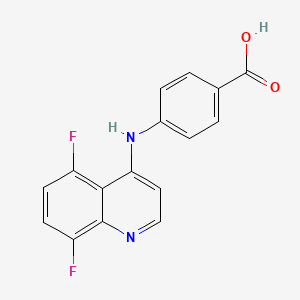
1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Chlorchinolin-8-yl)oxy)-2-methoxyethylethanoat ist eine chemische Verbindung, die für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt ist, darunter Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinolinring umfasst, der mit einem Chloratom und einer Acetylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-((5-Chlorchinolin-8-yl)oxy)-2-methoxyethylethanoat beinhaltet typischerweise die Reaktion von 5-Chlor-8-hydroxychinolin mit 2-Methoxyethylethanoat in Gegenwart einer geeigneten Base. Die Reaktionsbedingungen umfassen oft das Rückflusskochen der Reaktanten in einem organischen Lösungsmittel wie Dichlormethan oder Toluol .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft mehrere Reinigungsschritte wie Umkristallisation oder Chromatographie, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen
1-((5-Chlorchinolin-8-yl)oxy)-2-methoxyethylethanoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Hydrochinolinderivaten führen.
Substitution: Das Chloratom im Chinolinring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate, die in verschiedenen Anwendungen weiter verwendet werden können .
Wissenschaftliche Forschungsanwendungen
1-((5-Chlorchinolin-8-yl)oxy)-2-methoxyethylethanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet
Wirkmechanismus
Der Wirkmechanismus von 1-((5-Chlorchinolin-8-yl)oxy)-2-methoxyethylethanoat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann es bestimmte Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, wodurch es antimikrobielle Eigenschaften zeigt .
Wirkmechanismus
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cloquintocet-mexyl: Ein Herbizid-Safener mit einer ähnlichen Chinolinstruktur.
Ethyl 2-((5-chlorchinolin-8-yl)oxy)acetat: Eine weitere Verbindung mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen
Einzigartigkeit
1-((5-Chlorchinolin-8-yl)oxy)-2-methoxyethylethanoat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie wertvoll .
Eigenschaften
Molekularformel |
C14H14ClNO4 |
|---|---|
Molekulargewicht |
295.72 g/mol |
IUPAC-Name |
[1-(5-chloroquinolin-8-yl)oxy-2-methoxyethyl] acetate |
InChI |
InChI=1S/C14H14ClNO4/c1-9(17)19-13(8-18-2)20-12-6-5-11(15)10-4-3-7-16-14(10)12/h3-7,13H,8H2,1-2H3 |
InChI-Schlüssel |
FMUHAZCNKIJBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(COC)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11835630.png)
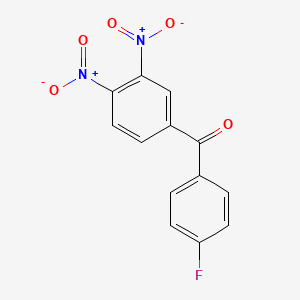

![5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11835646.png)
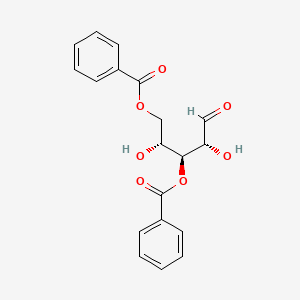
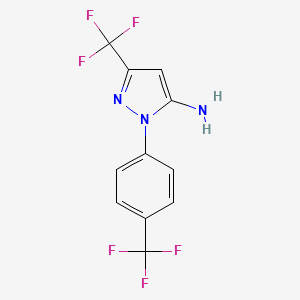
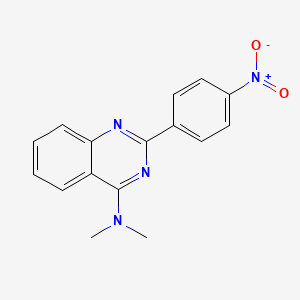

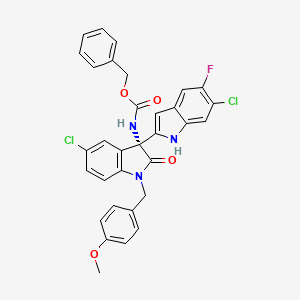
![(3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one](/img/structure/B11835672.png)
![2-amino-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11835678.png)

